

Application Notes and Protocols: Enzymatic Synthesis of Inulotriose from Inulin

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Compound of Interest

Compound Name: *Inulotriose*

Cat. No.: *B12754265*

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Introduction

Inulotriose (F3), a trisaccharide composed of three fructose units, is a short-chain fructooligosaccharide (FOS) with significant potential in the pharmaceutical and food industries as a prebiotic. Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. The enzymatic hydrolysis of inulin, a naturally occurring polysaccharide, is an effective method for producing inulo-oligosaccharides (IOS), including **inulotriose**. This process utilizes endo-inulinases (EC 3.2.1.7), which randomly cleave the β -2,1-fructosidic linkages within the inulin chain.^[1] This application note provides a detailed protocol for the laboratory-scale synthesis, purification, and analysis of **inulotriose** from inulin using endo-inulinase.

Principle of the Method

The synthesis of **inulotriose** is achieved through the enzymatic hydrolysis of inulin. Endo-inulinase enzymes act on the internal fructosidic bonds of the inulin polymer, breaking it down into a mixture of smaller inulo-oligosaccharides with varying degrees of polymerization (DP), primarily ranging from inulobiose (DP2) to inuloheptaose (DP7).^[2] The reaction is performed under controlled conditions of pH, temperature, and substrate-to-enzyme ratio to maximize the yield of the target product, **inulotriose** (DP3). Following the enzymatic reaction, the resulting mixture is purified using a two-step chromatographic process to isolate **inulotriose** from

residual monosaccharides, other oligosaccharides, and the enzyme. The final product is then quantified and its purity is assessed using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Experimental Protocols

Materials and Reagents

- Substrate: High-performance inulin from chicory (DP > 20)
- Enzyme: Endo-inulinase from *Aspergillus niger* or *Aspergillus ficuum* (activity $\geq 1,000$ U/g)
- Buffers: 0.1 M Sodium Acetate Buffer (pH 4.5-5.5)
- Purification:
 - Activated Charcoal
 - Celite 545
 - Ethanol (Reagent Grade)
 - Size-Exclusion Chromatography Media (e.g., Bio-Gel P-2 or Sephadex LH-20)
- Analysis:
 - **Inulotriose** standard (>95% purity)
 - HPLC grade deionized water
 - Fructose, Glucose, Sucrose standards
- Reagents for Sugar Quantification (Optional): 3,5-Dinitrosalicylic acid (DNSA) reagent

Protocol 1: Enzymatic Synthesis of Inulotriose

- Substrate Preparation: Prepare a 5% (w/v) inulin solution by dissolving 50 g of inulin in 1 L of 0.1 M sodium acetate buffer (pH 5.0). Heat the solution gently (to approx. 60°C) with stirring to ensure complete dissolution, then cool to the reaction temperature (45-55°C).

- **Enzymatic Reaction:** Pre-heat the inulin solution to the optimal temperature for the chosen enzyme (e.g., 55°C). Add the endo-inulinase enzyme. The enzyme loading can be optimized, but a starting point of 25-50 International Units (IU) per gram of inulin is recommended.[3][4]
- **Incubation:** Incubate the reaction mixture in a temperature-controlled shaking water bath (e.g., at 125 rpm) for 10-24 hours.[3] The reaction time is a critical parameter and should be optimized to maximize the yield of **inulotriose**. Longer incubation times may lead to further hydrolysis into fructose.
- **Reaction Termination:** Stop the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.[4]
- **Clarification:** Centrifuge the reaction mixture at 8,000 x g for 15 minutes to pellet any insoluble material. Collect the supernatant for purification.

Protocol 2: Purification of Inulotriose

This protocol involves a two-step process: first, removal of monosaccharides using activated charcoal, and second, fractionation of oligosaccharides by size-exclusion chromatography.

Step 2A: Activated Charcoal Chromatography (Removal of Monosaccharides)

- **Column Preparation:** Prepare a slurry of activated charcoal in deionized water. Pack a glass column with the slurry to create a fixed bed. The amount of charcoal should be approximately 1 g for every 20 mL of reaction supernatant.[5]
- **Sample Loading:** Load the clarified supernatant from Protocol 1 onto the activated charcoal column.
- **Washing:** Wash the column with several column volumes of deionized water to elute residual salts and monosaccharides (glucose, fructose).[6]
- **Elution of Oligosaccharides:** Elute the bound fructooligosaccharides with a low-concentration ethanol solution. Start with 10-15% (v/v) aqueous ethanol.[7][8] This will elute the mixture of inulo-oligosaccharides while leaving more hydrophobic compounds behind.

- **Pooling and Concentration:** Collect the ethanol fractions and pool them. Remove the ethanol and concentrate the oligosaccharide solution using a rotary evaporator under reduced pressure. The resulting sample is an enriched mixture of inulo-oligosaccharides.

Step 2B: Size-Exclusion Chromatography (Fractionation by DP)

- **Column Preparation:** Pack a chromatography column with a suitable size-exclusion gel (e.g., Bio-Gel P-2).[9] Equilibrate the column with degassed, deionized water at a low flow rate (e.g., 0.3 mL/min).[9]
- **Sample Loading:** Carefully load the concentrated oligosaccharide mixture from Step 2A onto the top of the gel bed.
- **Elution:** Elute the column with deionized water. Oligosaccharides will separate based on their size, with larger molecules (higher DP) eluting first, followed by smaller ones.
- **Fraction Collection:** Collect small fractions (e.g., 4 mL) using a fraction collector.[10]
- **Analysis of Fractions:** Analyze the collected fractions using the HPLC method described in Protocol 3.3 to identify those containing pure **inulotriose**.
- **Pooling and Lyophilization:** Pool the fractions containing high-purity **inulotriose** and freeze-dry (lyophilize) to obtain a stable, powdered product.

Protocol 3: Analytical Quantification by HPLC-RID

- **Instrumentation:** An HPLC system equipped with a Refractive Index Detector (RID) is required.
- **Column:** A carbohydrate analysis column, such as a Shodex® Sugar SP0810 (300 mm × 8.0 mm) with a Pb2+ guard column, is recommended.[2][11]
- **Chromatographic Conditions:**
 - **Mobile Phase:** HPLC grade deionized water.
 - **Flow Rate:** 1.0 mL/min.[3]

- Column Temperature: 85°C.[3]
- Detector Temperature: 30-40°C.
- Standard Preparation: Prepare a series of standard solutions of fructose, glucose, sucrose, and **inulotriose** in deionized water at concentrations ranging from 0.1 to 10 mg/mL.[2]
- Sample Preparation: Dilute the samples from the synthesis and purification steps with deionized water to fall within the concentration range of the standard curve. Filter all samples and standards through a 0.22 µm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks by comparing their retention times with those of the standards. Quantify the concentration of **inulotriose** by creating a calibration curve from the standard solutions.

Data Presentation

Table 1: Comparison of Enzymatic Reaction Conditions for FOS Production

Enzyme Source	Substrate Conc.	Enzyme Loading	pH	Temperature (°C)	Time (h)	Major Products	Reference
Aspergillus ficuum	50 g/L Inulin	10 U/g substrate	5.0 - 6.0	45	72	DP2 - DP4	[7]
Engineered Endo-inulinase	1600 g/L Inulin	Not specified	Not specified	60	2	FOS (DP3-5)	[12]
Aspergillus tritici	6% Inulin	50 IU	5.5	55	10	GF2, GF3, GF4	[3][4]
Penicillium lanosocoruleum	60 g/L Inulin	50 U/g substrate	5.1	45.5	20	Fructose (96% conversion)	[1]
Enriched Endo-inulinase	40 g/L Inulin	40 U/g inulin	4.6	50	24	F3, F4, F5	[2]

Note:

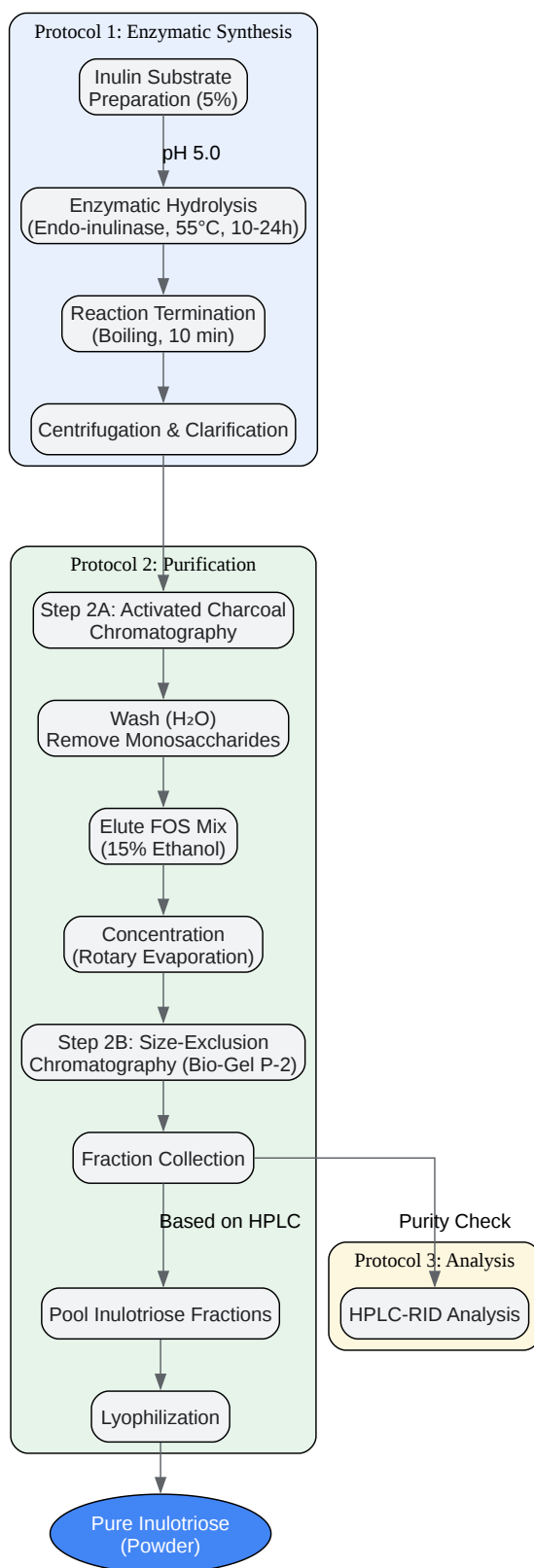
This high concentration was part of an in-situ hydrolysis in a fermentor.

Table 2: HPLC-RID Operating Parameters for Inulotriose Analysis

Parameter	Condition
Column	Shodex® Sugar SP0810 (Pb2+)
Mobile Phase	Deionized Water
Flow Rate	1.0 mL/min
Column Temp.	85°C
Detector	Refractive Index (RI)
Injection Vol.	20 µL
Run Time	~35 min

Visualization of Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of **inulotriose**.



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Caption: Workflow for Enzymatic Synthesis and Purification of **Inulotriose**.

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